N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of ethoxyphenyl and fluorobenzyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenyl)-N2-(4-fluorobenzyl)oxalamide
- N1-(4-ethoxyphenyl)-N2-(4-chlorobenzyl)oxalamide
- N1-(4-ethoxyphenyl)-N2-(4-bromobenzyl)oxalamide
Uniqueness
N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of both ethoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRZEXFDCDIITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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